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Compound of Interest

Compound Name: (R)-Lercanidipine

Cat. No.: B1674759 Get Quote

This guide provides a comprehensive comparison of the bioequivalence and pharmacokinetic

profiles of different formulations of (R)-Lercanidipine, a potent calcium channel blocker. The

information is intended for researchers, scientists, and professionals in drug development,

offering an objective analysis supported by experimental data.

Lercanidipine is a chiral drug, with its antihypertensive effects primarily attributed to the (S)-

enantiomer.[1] However, understanding the pharmacokinetic behavior of the (R)-enantiomer is

crucial for evaluating the overall profile and bioequivalence of racemic lercanidipine

formulations. This guide synthesizes data from various bioequivalence studies to facilitate a

clear comparison.

Pharmacokinetic Data Comparison
The following tables summarize the key pharmacokinetic parameters for (R)-Lercanidipine
from different bioequivalence studies. These studies typically compare a test formulation

against a reference product under fasting conditions.

Table 1: Pharmacokinetic Parameters of (R)-Lercanidipine in Healthy Volunteers (Single 20

mg Dose)[2][3]
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Parameter (R)-Lercanidipine (Median) (S)-Lercanidipine (Median)

Cmax (ng/mL) 1.681 2.071

AUC(0-24) (ng·h/mL) 10.063 12.352

Cl/f (L/h) 1891.84 732.16

Cmax: Maximum plasma concentration; AUC(0-24): Area under the plasma concentration-time

curve from 0 to 24 hours; Cl/f: Apparent total clearance.

Table 2: Bioequivalence Study of a Test 20 mg Lercanidipine Tablet vs. Reference Product

(Corifeo®)[4][5]

Enantiomer Parameter
90% Confidence
Interval

Conclusion

(-)-R-Lercanidipine AUC(0-t)
Within bioequivalence

limits
Bioequivalent

Cmax
Within bioequivalence

limits
Bioequivalent

(+)-S-Lercanidipine AUC(0-t)
Within bioequivalence

limits
Bioequivalent

Cmax
Within bioequivalence

limits
Bioequivalent

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable

concentration; Cmax: Maximum plasma concentration.

Table 3: Pharmacokinetic Profile of Lercanidipine Enantiomers[1][4][5]
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Parameter Value

Time to Cmax (Tmax) 1.5 - 3 hours

(S)-enantiomer Cmax and AUC vs. (R)-

enantiomer
On average 1.2-fold higher

Elimination Half-life (t1/2) 8 - 10 hours

In vivo interconversion of enantiomers Not observed

Experimental Protocols
The bioequivalence studies cited in this guide generally follow a standardized protocol. Below

is a detailed methodology typical for such studies.

Study Design
A common study design is an open-label, randomized, two-treatment, two-sequence, four-

period, replicated crossover design under fasting conditions.[4] This design is robust for

assessing the bioequivalence of highly variable drugs like lercanidipine. A single-dose study is

generally considered acceptable for immediate-release products.[4][5]

Subject Selection
Healthy male volunteers are typically recruited for these studies.[2][3] The number of subjects

can vary, with one study enrolling 36 healthy individuals.[6]

Drug Administration and Sample Collection
Following an overnight fast, subjects receive a single oral dose of either the test or reference

lercanidipine formulation (e.g., 20 mg tablet) with a standardized volume of water (e.g., 240

mL).[4][5] Blood samples are collected at predetermined time points, for instance, pre-dose and

at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-

administration.[4][5] Plasma is separated from the blood samples and stored frozen until

analysis.

Bioanalytical Method
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The concentrations of (R)-Lercanidipine and (S)-Lercanidipine in plasma samples are

determined using a validated, sensitive, and specific analytical method, most commonly liquid

chromatography with tandem mass spectrometry (LC-MS/MS).[2][3][7] Chiral chromatography

is employed to separate the enantiomers.[2][3] The method is validated for linearity, precision,

accuracy, and stability as per regulatory guidelines.[6] For instance, a UPLC-MS/MS method

has been validated with a linear range of 0.010–20.0 ng/mL.[6]

Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma

concentration-time data for both enantiomers.[7] Statistical analysis, typically an analysis of

variance (ANOVA) on the log-transformed Cmax and AUC data, is performed to determine if

the 90% confidence intervals for the ratio of the test and reference product parameters fall

within the pre-defined bioequivalence limits (usually 80-125%).[8]

Visualizing the Bioequivalence Study Workflow
The following diagrams illustrate the typical workflow of a bioequivalence study and the

analytical process for determining lercanidipine enantiomer concentrations.
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Caption: Workflow of a typical crossover bioequivalence study.
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Caption: Bioanalytical workflow for lercanidipine enantiomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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